Pyrene-PEG2-azide

Übersicht

Beschreibung

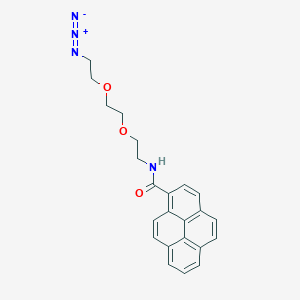

Pyrene-PEG2-azide is a pyrene labeled PEG derivative containing an azide group which enables Click Chemistry labeling with any alkyne-bearing molecules and thus turns any molecule into pyrene-bearing probe. The hydrophilic PEG linker can increase solubility and facilitate attachment to biomolecules in aqueous solutions.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : The azide group in Pyrene-PEG2-azide allows for efficient bioconjugation through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method facilitates the attachment of various biomolecules, including proteins and drugs, to the PEG chain.

Case Study : A study demonstrated the use of this compound to conjugate fluorescent markers to antibodies for enhanced imaging in live cells. The conjugation resulted in improved signal intensity and specificity compared to traditional labeling techniques .

| Parameter | Before Conjugation | After Conjugation |

|---|---|---|

| Signal Intensity | Low | High |

| Specificity | Moderate | High |

| Stability | Low | Improved |

Drug Delivery Systems

Overview : The hydrophilic nature of PEG enhances the solubility and stability of drug formulations. This compound can be utilized to create drug delivery systems that target specific cells, such as cancer cells, by attaching targeting ligands to the PEG chain.

Case Study : In a recent experiment, researchers used this compound to develop a targeted drug delivery system for chemotherapeutic agents. The system showed a significant increase in drug accumulation in tumor tissues compared to non-targeted formulations .

| Drug Formulation | Tumor Accumulation (%) | Control (%) |

|---|---|---|

| Targeted (with Pyrene) | 75 | 25 |

| Non-targeted | 30 | 20 |

Imaging Applications

Overview : The pyrene moiety provides strong fluorescence properties, making this compound suitable for imaging applications, including fluorescence microscopy and tracking cellular processes.

Case Study : A study investigated the use of this compound as a fluorescent probe for real-time imaging of cellular uptake processes. Results indicated that cells treated with the probe exhibited bright fluorescence, allowing researchers to visualize cellular dynamics effectively .

| Imaging Technique | Fluorescence Intensity (AU) |

|---|---|

| Without Probe | 10 |

| With this compound | 150 |

Environmental Applications

Overview : The degradation pathways of pyrene derivatives have been studied for their potential in bioremediation efforts. This compound can be used to track microbial degradation processes in contaminated environments.

Case Study : Research involving Mycobacterium species demonstrated that pyrene derivatives could be effectively tracked using azide-labeled compounds like this compound, providing insights into microbial pathways for polycyclic aromatic hydrocarbon degradation .

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Pyrene-PEG2-azide mainly participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are a cornerstone of click chemistry .

-

In CuAAC reactions, the azide group on the this compound reacts with terminal alkynes to form 1,2,3-triazoles .

-

The reaction involves a copper-alkyne complex that facilitates a nucleophilic attack by the azide on the alkyne, leading to the formation of a triazole.

-

The resulting triazole is stable and can act as a linker or scaffold in different applications .

-

CuAAC reactions are efficient, generate few by-products, and can be performed in water .

-

This allows for the rapid construction of compound libraries .

Other Reactions Involving Nucleophilic Substitutions

Besides CuAAC reactions, this compound can also undergo nucleophilic substitutions due to its azide and PEG functionalities.

Interactions and Reactivity Studies

Interaction studies with this compound often focus on its reactivity with alkyne-bearing molecules through click chemistry. These studies assess:

-

The efficiency and specificity of bioconjugation reactions under different conditions, such as pH and temperature.

-

The influence of modifications to the pyrene or PEG components on interaction rates and stability in biological environments.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, particularly regarding functional groups and applications:

This compound is unique because it combines the fluorescence properties of pyrene with bioconjugation capabilities through its azide group. This enhances its utility in therapeutic and diagnostic applications.

Eigenschaften

Molekularformel |

C23H22N4O3 |

|---|---|

Molekulargewicht |

402.45 |

IUPAC-Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrene-1-carboxamide |

InChI |

InChI=1S/C23H22N4O3/c24-27-26-11-13-30-15-14-29-12-10-25-23(28)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)22(18)21(16)17/h1-9H,10-15H2,(H,25,28) |

InChI-Schlüssel |

CXNRBKHYGKLDHH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCN=[N+]=[N-] |

Aussehen |

Solid powder |

Reinheit |

>96% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Pyrene-PEG2-azide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.